molecular formula C14H15NO3S B1352458 Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 54032-88-1

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1352458
CAS RN: 54032-88-1
M. Wt: 277.34 g/mol
InChI Key: JSRLIKYMFUPJKF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, or EMTC, is an organic compound belonging to the family of thiazole-based compounds. EMTC is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. It has been studied for its potential use in a variety of scientific research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research has demonstrated methods for synthesizing derivatives of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate and their potential applications in creating complex chemical structures. For instance, Mohamed (2021) described a synthesis process for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, highlighting the compound's role in facilitating the synthesis of novel chemical structures with potential biological activity (Mohamed, 2021).

Antimicrobial and Antioxidant Activities

  • The compound and its derivatives have been studied for antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, showing excellent antibacterial and antifungal activity, as well as profound antioxidant potential (Raghavendra et al., 2016).

Crystal Structure and Solubility Studies

  • The effect of molecular structure changes on crystal structure and solubility was investigated by Hara et al. (2009), who prepared derivatives of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate to study the relationship between molecular structure, crystal structure, and solubility, providing insights into the compound's physicochemical properties (Hara et al., 2009).

Anticancer Activity

  • Sonar et al. (2020) synthesized a new series of thiazole compounds from Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate and tested their anticancer activity against breast cancer cells MCF7, identifying compounds with significant activity, which illustrates the potential of this compound in the development of new anticancer agents (Sonar et al., 2020).

Schiff Base Ligands and Their Biological Activity

  • Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands, demonstrating moderate antibacterial and antifungal activities. This research indicates the compound's utility in synthesizing biologically active ligands that could be of interest in medicinal chemistry (Vinusha et al., 2015).

properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)15-13(19-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLIKYMFUPJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428789
Record name ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

54032-88-1
Record name ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxy-thiobenzamide (5 g, 30 mmol) and 2-chloro-3-oxo-butyric acid ethyl ester (4.6 mL, 33 mmol) in ethanol is stirred under reflux overnight. The reaction is concentrated and the residue is triturated with ether to give 2-(4-methoxy-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester as a yellow solid (5.8 g, 70%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of p-methoxythiobenzamide (3 g, 17.95 mmol) dissolved in dry ethanol (180 ml) was added ethyl 2-chloroacetoacetate (1.28 ml, 8.98 mmol), and the mixture was heated under reflux for 1.5 hours. After the reaction was completed, the solvent was distilled off from the reaction mixture. Then the residue was treated with water, made weak alkali (pH=8) with saturated aqueous sodium carbonates, and extracted with ethyl acetate. The organic phase was washed with saturated saline and dried over anhydrous sodium sulfate. After removing the solvent by distillation, the residue was dissolved in chloroform (insoluble solids being filtered off) and applied on silica gel column (developing solvent:n-hexane:ethyl acetate=85:15). After discarding the first fraction (impurities), the second colorless fraction was pooled and concentrated to give 1.9 g of ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate as white crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two

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